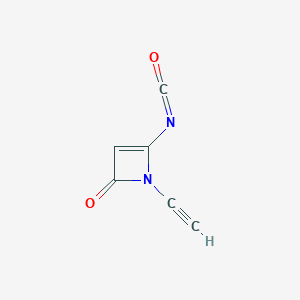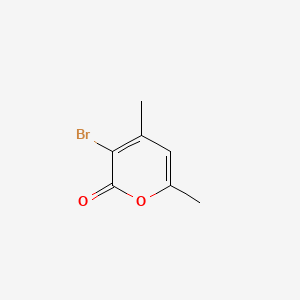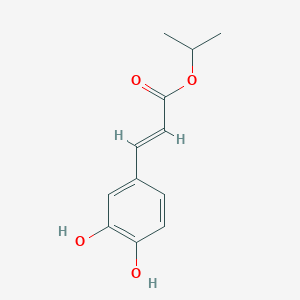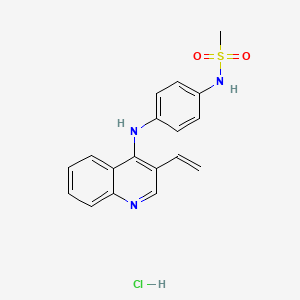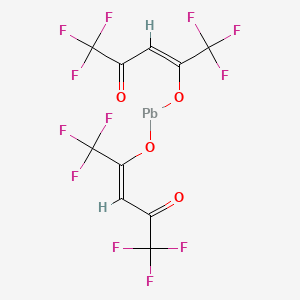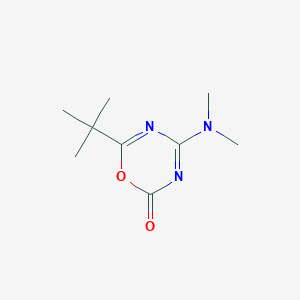![molecular formula C8H10OS B13801472 1-Thiaspiro[4.4]non-3-EN-6-one CAS No. 630059-87-9](/img/structure/B13801472.png)
1-Thiaspiro[4.4]non-3-EN-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thiaspiro[44]non-3-EN-6-one is a unique organic compound characterized by its spirocyclic structure, which includes a sulfur atom within the ring systemThe molecular formula of 1-Thiaspiro[4.4]non-3-EN-6-one is C8H10OS, and it has a molecular weight of 154.23 g/mol .
Méthodes De Préparation
The synthesis of 1-Thiaspiro[4.4]non-3-EN-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopentanone with sulfur-containing reagents can lead to the formation of the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-Thiaspiro[4.4]non-3-EN-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the sulfur atom is replaced by other functional groups.
Applications De Recherche Scientifique
1-Thiaspiro[4.4]non-3-EN-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of 1-Thiaspiro[4.4]non-3-EN-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. For example, as a metabolite of irinotecan, it may inhibit DNA topoisomerase, thereby interfering with DNA replication and cell division .
Comparaison Avec Des Composés Similaires
1-Thiaspiro[4.4]non-3-EN-6-one can be compared with other spirocyclic compounds, such as:
Spirooxindoles: Known for their biological activity and use in drug discovery.
Spiropyrans: Exhibiting photochromic properties and used in optical applications.
Spirobarbiturates: Displaying sedative and hypnotic activities.
The uniqueness of this compound lies in its sulfur-containing spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
630059-87-9 |
|---|---|
Formule moléculaire |
C8H10OS |
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
1-thiaspiro[4.4]non-3-en-9-one |
InChI |
InChI=1S/C8H10OS/c9-7-3-1-4-8(7)5-2-6-10-8/h2,5H,1,3-4,6H2 |
Clé InChI |
KYPTUWXPZZAKDC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2(C1)C=CCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
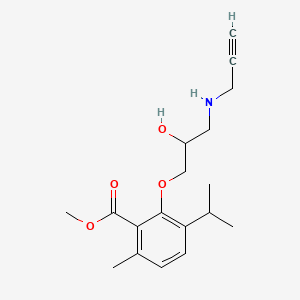
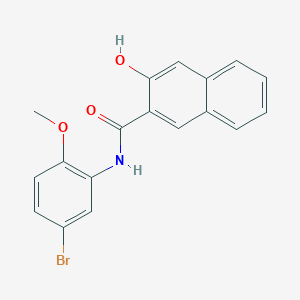
![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
